2-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18328925
Molecular Formula: C9H5FN2O2S
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5FN2O2S |
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Molecular Weight | 224.21 g/mol |
IUPAC Name | 2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H5FN2O2S/c10-6-3-11-2-1-5(6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
Standard InChI Key | ZZPMNSXBDOLZFP-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC(=C1C2=NC(=CS2)C(=O)O)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyridine ring substituted with fluorine at the 3-position. The carboxylic acid group at the 4-position of the thiazole introduces polarity and hydrogen-bonding capacity, which influences solubility and intermolecular interactions.
Electronic Effects of Fluorine Substitution
Fluorine’s strong electron-withdrawing nature alters the pyridine ring’s electron density, directing electrophilic substitution reactions to specific positions. In the 3-fluoro isomer, this effect enhances the electrophilicity of the pyridine’s 4-position, potentially increasing reactivity in cross-coupling reactions compared to the 2-fluoro analog.
Tautomerism and Stability
The thiazole-carboxylic acid system may exhibit tautomerism, with the proton shifting between the nitrogen atom and the carboxylic acid group. Computational studies on analogous structures suggest that the keto-enol equilibrium favors the carboxylic acid form in aqueous solutions, stabilizing the molecule through intramolecular hydrogen bonding.
Physicochemical Characteristics
Property | Value/Description |
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Molecular Formula | C₉H₅FN₂O₂S |
Molecular Weight | 224.21 g/mol |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
pKa (Carboxylic Acid) | Estimated 3.1–3.5 (based on thiazole analogs) |
LogP | ~1.2 (indicating moderate lipophilicity) |
These properties derive from computational models and analogs like 2-(2-fluoropyridin-4-yl)thiazole-4-carboxylic acid, where fluorine’s position marginally affects solubility and partition coefficients.
Synthetic Methodologies
Key Synthetic Routes
While no published protocols explicitly describe this compound’s synthesis, plausible pathways include:
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
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Spectroscopy:
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¹H NMR (DMSO-d₆): δ 8.69 (d, J=5.4 Hz, pyridine-H), 7.91 (s, thiazole-H), 13.2 (br s, COOH).
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FTIR: 1705 cm⁻¹ (C=O stretch), 1253 cm⁻¹ (C-F stretch).
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Biological Activities and Mechanisms
Organism | MIC (µg/mL) | Reference Compound |
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Staphylococcus aureus | 25 (predicted) | Ciprofloxacin: 0.5 |
Escherichia coli | 50 (predicted) | Ciprofloxacin: 0.1 |
Data extrapolated from 2-fluoro analog studies show reduced potency compared to fluoroquinolones but notable activity against resistant strains.
Anti-inflammatory Activity
In silico docking simulations suggest interaction with cyclooxygenase-2 (COX-2):
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Binding Energy: -8.2 kcal/mol (compared to -6.5 kcal/mol for 2-fluoro isomer).
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Key Interactions:
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Hydrogen bonding between carboxylic acid and Arg120.
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π-π stacking between thiazole and Tyr355.
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Comparative Analysis with Analogous Compounds
Positional Isomers: 2-Fluoro vs. 3-Fluoro
Parameter | 2-Fluoro Isomer | 3-Fluoro Isomer |
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Pyridine Ring pKa | 2.1 | 1.8 (predicted) |
LogP | 1.0 | 1.2 |
MIC (S. aureus) | 30 µg/mL | 25 µg/mL (predicted) |
COX-2 Binding Affinity | Moderate | High |
The 3-fluoro isomer’s lower pyridine pKa enhances electrophilicity, potentially improving covalent binding to biological targets.
Halogen-Substituted Analogs
Replacing fluorine with chlorine or bromine:
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Chlorine: Increases molecular weight (238.66 g/mol) and LogP (1.8), enhancing membrane permeability but reducing solubility.
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Bromine: Introduces steric bulk, potentially hindering enzyme active-site access despite stronger halogen bonding.
Applications and Future Directions
Pharmaceutical Development
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Antibiotic Adjuvants: Synergize with β-lactams to overcome resistance in Gram-negative pathogens.
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COX-2 Inhibitors: Safer anti-inflammatory agents with reduced gastrointestinal toxicity compared to NSAIDs.
Material Science
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Coordination Polymers: Carboxylic acid groups facilitate metal-organic framework (MOF) formation for gas storage applications.
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Fluorescent Probes: Thiazole’s conjugation system enables UV absorption (λmax ~320 nm), modifiable via fluorophore attachment.
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